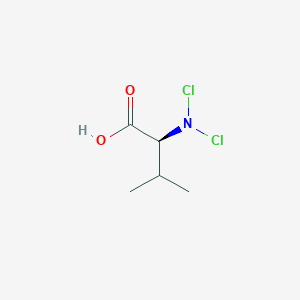

N,N-Dichloro-L-valine

Description

Overview of N-Chloro and N,N-Dichloro Derivatives of Amino Acids

N-chloro and N,N-dichloro derivatives of amino acids are formed through the chlorination of the amino group. acs.orgnih.govresearchgate.net The extent of chlorination, resulting in either a monochloramine (N-chloro) or a dichloramine (N,N-dichloro) derivative, is primarily dependent on the molar ratio of the chlorinating agent to the amino acid. acs.orgnih.govresearchgate.net

The formation of organic chloramines and dichloramines from amino acids is a stepwise process. acs.org Initially, the reaction of a chlorinating agent, such as hypochlorous acid (HOCl), with an amino acid leads to the formation of the N-monochloroamino acid. acs.orgnih.govresearchgate.net This reaction is generally rapid. acs.orgnih.govresearchgate.net If a sufficient amount of the chlorinating agent is present, a second, slower reaction occurs where the N-monochloroamino acid is further chlorinated to form the N,N-dichloroamino acid. acs.orgnih.govresearchgate.net The ratio of chlorine to the amino acid (Cl:AA) is a critical factor; for instance, a Cl:AA ratio of 0.8 typically favors the formation of organic monochloramines, while a ratio of 2.8 leads to the formation of organic dichloramines. acs.org The presence of reactive secondary groups in the amino acid can increase the Cl:AA ratio required for the formation of N,N-dichloramines. acs.orgnih.govresearchgate.net

N,N-Dichloro-L-valine serves as a significant case study for understanding the behavior of N,N-dichloroamino acids. Its formation and subsequent reactions have been investigated to elucidate the reaction pathways and kinetics of amino acid chlorination. acs.orgnih.govresearchgate.net Detailed studies on the chlorination of L-valine have provided specific rate constants for the formation of both N-monochlorovaline and N,N-dichlorovaline. acs.orgnih.govresearchgate.net At a Cl:AA ratio of 2.8, the reaction to form N-monochlorovaline is fast, while the subsequent formation of N,N-dichlorovaline is slower. acs.orgnih.govresearchgate.net Furthermore, N,N-dichlorovaline is known to degrade into other products, such as isobutyronitrile (B166230) and N-chloroisobutyraldimine, through competitive reaction pathways. acs.orgnih.govresearchgate.net The half-life of N,N-dichlorovaline has been reported to be 23 minutes under specific conditions. researchgate.net

Table 1: Reaction Rate Constants for the Chlorination of Valine

| Reactants | Product | Rate Constant |

|---|---|---|

| Chlorine + Valine | N-monochlorovaline | 5.4 x 10⁴ M⁻¹ s⁻¹ acs.orgnih.govresearchgate.net |

| Chlorine + N-monochlorovaline | N,N-dichlorovaline | 4.9 x 10² M⁻¹ s⁻¹ acs.orgnih.govresearchgate.net |

Historical Context of N-Halo Compound Research in Organic Chemistry

The systematic synthesis of haloalkanes, a broader class that includes N-halo compounds, dates back to the 19th century, aligning with the development of organic chemistry. wikipedia.org Research into N-halo compounds, which include derivatives of amines, amides, and imides, has been extensive due to their versatile applications in organic synthesis. ijiset.com

N-halo compounds are recognized as versatile oxidizing agents in organic synthesis. ijiset.comresearchgate.net This reactivity stems from the polarized N-X (where X is a halogen) bond, which allows them to act as sources of "positive halogens" or halocations. ijiset.comasianpubs.org This property makes them effective for a variety of transformations, including oxidation and halogenation reactions. ijiset.comresearchgate.net The reactivity of N-halo compounds is influenced by the electron-withdrawing groups attached to the nitrogen, which enhances the positive character of the halogen. asianpubs.org

Previous investigations into the chlorination of amino acids have been conducted in various contexts, including water disinfection processes where amino acids are naturally present. researchgate.net Studies have examined the chlorination of a wide range of amino acids, including valine, leucine, isoleucine, lysine, and tryptophan. researchgate.netresearchgate.net These studies have shown that the reaction of active chlorine with amino acids is rapid and leads to the formation of N-chloro or N,N-dichloro compounds depending on the oxidant dosage. researchgate.netresearchgate.net The chlorination of amino acids can lead to the formation of various byproducts, including aldehydes and nitriles. acs.orgnih.govresearchgate.net For instance, the chlorination of valine can yield isobutyraldehyde (B47883) from the degradation of N-monochlorovaline, and isobutyronitrile from the degradation of N,N-dichlorovaline. acs.orgnih.govresearchgate.net Early work also explored the synthesis of N-chloroacetyl derivatives of amino acids for specific applications. acs.org The oxidation of N-benzoyl valine by chloramine-T has also been a subject of kinetic studies. chemprob.org

Structure

3D Structure

Properties

CAS No. |

62796-76-3 |

|---|---|

Molecular Formula |

C5H9Cl2NO2 |

Molecular Weight |

186.03 g/mol |

IUPAC Name |

(2S)-2-(dichloroamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C5H9Cl2NO2/c1-3(2)4(5(9)10)8(6)7/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1 |

InChI Key |

ANFHEEAUDZLHBW-BYPYZUCNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(Cl)Cl |

Canonical SMILES |

CC(C)C(C(=O)O)N(Cl)Cl |

Origin of Product |

United States |

Reaction Kinetics and Mechanistic Elucidation of N,n Dichloro L Valine Formation and Transformation

Kinetic Studies of L-Valine Chlorination

The chlorination of the amino acid L-valine proceeds in a stepwise manner, first forming the N-monochloro derivative, followed by the formation of the N,N-dichloro derivative. Kinetic studies have focused on determining the speed of these individual steps and the factors that influence them.

The reaction between chlorine and L-valine involves a rapid initial reaction to form N-monochlorovaline, followed by a slower second reaction to yield N,N-dichlorovaline. nih.gov Detailed investigations using experimental results and modeling have successfully determined the rate constants for these sequential steps. nih.govacs.org

At a chlorine to amino acid molar ratio of 2.8, the second-order rate constant for the formation of N-monochlorovaline is significantly higher than that for the subsequent formation of N,N-dichlorovaline, indicating a much faster first chlorination step. nih.govacs.orgcurtin.edu.au

| Reaction Step | Rate Constant (k) | Units |

| L-Valine → N-monochlorovaline | 5.4 x 10⁴ | M⁻¹s⁻¹ |

| N-monochlorovaline → N,N-dichlorovaline | 4.9 x 10² | M⁻¹s⁻¹ |

This data represents the rate constants for the sequential chlorination of L-valine. nih.govacs.org

Several factors can influence the rate of L-valine chlorination in aqueous solutions.

Chlorine to Amino Acid Ratio (Cl:AA): The ratio of chlorine to the amino acid is a critical determinant of the final products. The formation of N,N-dichloroamines, such as N,N-Dichloro-L-valine, is favored at higher Cl:AA ratios (typically ≥ 2). nih.govacs.orgcurtin.edu.au

pH: The pH of the water affects the dominant chlorine species present (hypochlorous acid or hypochlorite (B82951) ion), which in turn influences the reaction kinetics. nih.gov For the related chlorination of N-benzoyl valine, the reaction rate is influenced by the concentration of hydrochloric acid, with the formation of hypochlorous acid (HOCl) from the interaction of chloronium and chloride ions accelerating the reaction. chemprob.org

Temperature: As with most chemical reactions, temperature plays a significant role. Elevated temperatures have been shown to accelerate the rate of chlorine loss and decay in water systems, suggesting an increased rate of reaction with organic compounds. tennessee.edu

Ionic Strength: The ionic strength of the medium can have an effect on the reaction rate. In studies of N-benzoyl valine oxidation by chloramine-T, the ionic strength was found to have an influence on the kinetics. chemprob.org However, in the oxidation of L-valine by tributylammonium (B8510715) chlorochromate, the variation of ionic strength had no significant effect on the rate. humanjournals.com

Presence of Other Substances: The addition of certain reaction products, such as p-toluene sulfonamide in the chlorination with chloramine-T, can slightly retard the reaction rate. chemprob.org

Mechanistic Investigations of Oxidative Cleavage

Following its formation, this compound can undergo oxidative cleavage, a process that involves the breaking of chemical bonds and transformation into other organic compounds.

The oxidation of L-valine by N-halo compounds, including its own N,N-dichloro derivative, leads to a variety of degradation products through complex mechanistic pathways. After its formation, N,N-dichlorovaline can competitively degrade into isobutyronitrile (B166230) and N-chloroisobutyraldimine. nih.govacs.org The oxidation of L-valine by other oxidants like tributylammonium chlorochromate has been shown to yield isobutyraldehyde (B47883). humanjournals.com

Mechanisms proposed for the oxidation of similar amino acids suggest the involvement of several key steps. For instance, the oxidation of glycine (B1666218) and alanine (B10760859) is believed to proceed through the formation of various imine and N-chloro imine intermediates, which are then involved in processes like decarboxylation (loss of CO₂), dechlorination, and hydrolysis. researchgate.net Another proposed mechanism involves the formation of an intermediate complex between the oxidizing halogen species (like bromine) and the anionic form of the amino acid. scielo.br

During the subsequent oxidative cleavage of N,N-dichlorovaline, degradation products such as isobutyraldehyde , isobutyronitrile , and N-chloroisobutyraldimine are formed. nih.govacs.org Some of these, like N-chloroisobutyraldimine, could be considered intermediates if they undergo further reactions. nih.gov In related systems, the formation of a more polar transition state between the halogen and the active amino acid species has been proposed, which then decomposes into ionic products. scielo.br

The thermodynamic parameters of activation, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, provide insight into the energy requirements and molecular ordering of the transition state during the oxidation process. While specific data for the oxidative cleavage of this compound is limited, studies on the oxidation of L-valine by other compounds offer valuable information.

For the oxidation of L-valine by diperiodatoargentate(III) in an alkaline medium, the activation parameters have been computed and are presented below. researchgate.net Additionally, the thermodynamic parameters for the oxidation of L-valine by Tributylammoniumchlorochromate have also been evaluated. humanjournals.com A negative entropy of activation, as observed in the oxidation of glycine and alanine, suggests a more ordered transition state compared to the reactants. scielo.br

| Parameter | Value | Units |

| Enthalpy of activation (ΔH‡) | 52.8 ± 2.6 | kJ mol⁻¹ |

| Entropy of activation (ΔS‡) | -84.1 ± 4.2 | J K⁻¹ mol⁻¹ |

| Free energy of activation (ΔG‡) | 77.9 ± 3.8 | kJ mol⁻¹ |

Thermodynamic activation parameters for the oxidation of L-valine by diperiodatoargentate(III). researchgate.net

Degradation Pathways of this compound

The decomposition of this compound is a critical aspect of its chemistry, particularly in contexts such as water disinfection, where its precursor, L-valine, is naturally present. nih.govnih.gov The degradation process is not linear but involves multiple competitive pathways that lead to a variety of by-products. nih.govresearchgate.net These pathways are influenced by factors such as the chlorine to amino acid ratio and pH. nih.govnih.gov Computational studies suggest that the degradation of N-chloro-α-amino acid anions, like this compound, can proceed through competitive mechanisms such as concerted Grob fragmentation and β-elimination, leading to different end products under varying conditions. nih.gov The primary degradation products of significant interest include aldehydes, nitriles, and N-chloraldimines. nih.govresearchgate.net

Formation of Aldehydes and Nitriles

The formation of aldehydes and nitriles represents two key degradation routes for chlorinated valine species. While this compound itself primarily degrades into a nitrile, the corresponding aldehyde is formed from its precursor, N-monochlorovaline. nih.govcurtin.edu.au

Isobutyraldehyde: This aldehyde is formed from the degradation of N-monochlorovaline. nih.govresearchgate.net Studies have identified isobutyraldehyde as a primary product in the decomposition of N-chloro derivatives of valine. nih.gov The rate constant for the degradation of N-monochlorovaline into isobutyraldehyde has been reported as 1.0 x 10⁻⁴ s⁻¹. nih.gov

Isobutyronitrile: The formation of isobutyronitrile occurs directly from the degradation of this compound. nih.govresearchgate.net This pathway is a significant contributor to the transformation of the dichlorinated compound. The rate constant for this degradation has been determined to be approximately 1.3 x 10⁻⁴ s⁻¹. nih.govresearchgate.net

The table below summarizes the formation kinetics of these key degradation products.

| Precursor Compound | Degradation Product | Rate Constant (s⁻¹) |

| N-Monochloro-L-valine | Isobutyraldehyde | 1.0 x 10⁻⁴ nih.gov |

| This compound | Isobutyronitrile | 1.3 x 10⁻⁴ nih.govresearchgate.net |

Competitive Degradation Routes and By-product Formation

The degradation of this compound is characterized by competitive reactions that yield different by-products. nih.govresearchgate.net Once formed from N-monochlorovaline, this compound enters a competitive degradation scheme, primarily breaking down into isobutyronitrile and N-chloroisobutyraldimine. nih.govcurtin.edu.au

The distribution of these products highlights the multifaceted nature of the degradation process. Modeling and experimental data from the chlorination of valine at a molar ratio of Cl:AA = 2.8 provide insight into the reaction yields. The conversion of the initial valine to its various degradation products was found to be:

Isobutyraldehyde: 5%

Isobutyronitrile: 35%

N-chloroisobutyraldimine: 30% curtin.edu.au

The table below details the competitive degradation pathways originating from this compound.

| Degradation Pathway | Product | Rate Constant (s⁻¹) | Reaction Yield from Valine |

| Nitrile Formation | Isobutyronitrile | 1.25 x 10⁻⁴ - 1.3 x 10⁻⁴ nih.govresearchgate.netcurtin.edu.au | 35% curtin.edu.au |

| N-Chloraldimine Formation | N-chloroisobutyraldimine | 1.15 x 10⁻⁴ - 1.2 x 10⁻⁴ nih.govresearchgate.netcurtin.edu.au | 30% curtin.edu.au |

Formation of N-Chloraldimines

A significant degradation pathway for this compound is its conversion to N-chloroisobutyraldimine. nih.govresearchgate.net This reaction occurs competitively alongside the formation of isobutyronitrile, with a comparable reaction rate constant of approximately 1.2 x 10⁻⁴ s⁻¹. nih.govresearchgate.net

The formation of N-chloraldimines is a general outcome of the chlorination of various amino acids. nih.govodu.edu The proposed mechanism for N-chloro-α-amino acid decomposition involves a concerted mechanism that passes through an imine-like transition state to form an imine intermediate. rsc.orgnih.gov This imine can then be further chlorinated to yield the N-chloraldimine. The presence of N-chloroisobutyraldimine is of particular concern in drinking water treatment, as it can be formed in concentrations exceeding its odor threshold, leading to aesthetic issues with the water supply. nih.gov

Reactivity and Potential Applications in Organic Synthesis

N,N-Dichloro-L-valine as an Electrophilic Nitrogen Source

The formation of N,N-dichlorovaline occurs through a stepwise reaction when valine is chlorinated. Initially, a rapid reaction forms N-monochlorovaline, which is followed by a slower subsequent reaction to yield N,N-dichlorovaline nih.gov. The covalent bond between nitrogen and chlorine is polarized towards the more electronegative chlorine atom, rendering the nitrogen atom electron-deficient and thus electrophilic. This characteristic is the foundation for its utility in forming new nitrogen-containing bonds. The general principle of using an electrophilic nitrogen source to react with a nucleophilic carbon is a fundamental strategy in the formation of carbon-nitrogen bonds nptel.ac.in.

Table 1: Reaction Rate Constants for the Chlorination of Valine

| Reaction | Rate Constant |

|---|---|

| Valine → N-monochlorovaline | 5.4 × 10⁴ M⁻¹ s⁻¹ |

| N-monochlorovaline → N,N-dichlorovaline | 4.9 × 10² M⁻¹ s⁻¹ |

| N-monochlorovaline Degradation → Isobutyraldehyde (B47883) | 1.0 × 10⁻⁴ s⁻¹ |

| N,N-dichlorovaline Degradation → Isobutyronitrile (B166230) | 1.3 × 10⁻⁴ s⁻¹ |

| N,N-dichlorovaline Degradation → N-chloroisobutyraldimine | 1.2 × 10⁻⁴ s⁻¹ |

Data sourced from a detailed investigation on the chlorination of valine, providing insights into the kinetics of formation and degradation pathways. nih.gov

While specific examples of this compound in diamination reactions are not extensively documented, its structure suggests a theoretical potential for such transformations. Diamination reactions involve the addition of two amino groups across a double or triple bond. As an electrophilic nitrogen source, this compound could potentially react with alkenes or alkynes in the presence of a suitable catalyst and a subsequent reduction step to deliver the nitrogen atoms. This would be analogous to other methods that utilize electrophilic amine sources for the hydroamination of alkenes and alkynes to form primary amines organic-chemistry.org.

The formation of a carbon-nitrogen (C-N) bond is one of the most prevalent transformations in organic chemistry, fundamental to the synthesis of countless pharmaceuticals and biologically active compounds wikipedia.org. The electrophilic nature of the nitrogen in this compound makes it a potential reagent for creating these crucial bonds. This can be achieved by reacting it with carbon nucleophiles, such as enolates, organometallic reagents, or electron-rich aromatic systems. The general strategy involves the reaction of an electrophilic nitrogen species with a nucleophilic carbon nptel.ac.in. The inherent chirality of the L-valine backbone could also influence the stereochemical outcome of such reactions, making it a candidate for asymmetric amination processes.

Incorporation of Valine-based N,N-Dichloro Moieties into Complex Molecules

The dual functionality of this compound—possessing both a reactive N,N-dichloroamino group and a chiral amino acid scaffold—makes it an attractive building block for synthesizing more complex and stereochemically defined molecules.

Incorporating modified amino acids like N-chlorinated valine into peptide chains requires careful consideration of the stability of the N-Cl bond under standard peptide synthesis conditions. Peptide synthesis typically involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another masterorganicchemistry.comrsc.org. This process requires protecting groups for the N-terminus (commonly Fmoc or Boc) and activation of the C-terminus masterorganicchemistry.compeptide.com.

Introducing this compound would likely necessitate a post-synthesis modification approach. A standard valine residue could first be incorporated into the peptide chain using established solid-phase or solution-phase methods rsc.orguci.edu. Subsequently, the specific amino group of the valine residue within the peptide could be selectively chlorinated. A kinetic study on the stability of N-chloroamino acid derivatives has highlighted factors that influence the stability of the nitrogen-chlorine bond, which would be critical for such a strategy nih.gov.

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral substances . L-valine, as one of the proteinogenic L-alpha-amino acids, is an abundant and inexpensive source of chirality nih.govresearchgate.net. Consequently, this compound is an inherently chiral molecule.

This intrinsic chirality can be exploited in asymmetric synthesis to control the stereochemical outcome of a reaction. When used as a reactant or a catalyst, the stereocenter in the valine backbone can influence the formation of new stereocenters in the product molecule, leading to a high degree of stereoselectivity. This principle is widely applied in the synthesis of chiral amines, alcohols, and carboxylic acids . The use of amino acids and their derivatives is a well-established strategy for constructing chiral molecules semanticscholar.org.

Building on its role as a chiral building block, this compound has the potential to be a precursor in the design of various valuable chiral intermediates. These intermediates are crucial for the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological activity.

For instance, the reaction of this compound with other reagents could lead to the formation of chiral amino alcohols, diamines, or other functionalized molecules while retaining the original stereochemistry of the L-valine tcichemicals.com. The reactive N-Cl groups can be transformed into other functionalities through reduction or substitution reactions, providing a versatile handle for further molecular elaboration. The development of synthetic methods using chiral precursors derived from the "chiral pool," which includes amino acids like L-valine, is a cornerstone of modern asymmetric synthesis rsc.orgnih.gov.

Based on a comprehensive review of available scientific literature, information regarding the specific applications of this compound in material science and supramolecular chemistry, as outlined in the requested sections 5.3.1 and 5.3.2, could not be located. Specifically, there is no accessible research detailing the "Formation of Valine-based N,N-Dichlorinated Surfactants" or the "Design of Chiral Ionic Liquids Incorporating N,N-Dichlorinated Valine Analogues."

While the reactivity of this compound, particularly in the context of chlorination and subsequent degradation pathways, is documented, its exploration in the specified areas of material science appears to be a novel area of research not yet present in published findings.

Therefore, it is not possible to generate the requested article that strictly adheres to the provided outline, as the foundational research for several key sections is not available in the public domain.

Analytical and Spectroscopic Characterization Methods for N,n Dichloro L Valine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of N,N-Dichloro-L-valine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. The substitution of the amino protons of L-valine with two chlorine atoms induces significant changes in the chemical shifts of nearby nuclei, particularly the α-proton and α-carbon.

¹H NMR Spectroscopy: In the proton NMR spectrum, the most notable effect of N-dichlorination is the substantial downfield shift of the α-hydrogen signal. This is due to the strong electron-withdrawing inductive effect of the two chlorine atoms on the nitrogen, which deshields the adjacent α-proton. While the α-proton in L-valine typically resonates around 3.6 ppm (in D₂O), the corresponding proton in this compound is expected to shift significantly further downfield. bmrb.iohmdb.ca The signals for the β-proton and the γ-methyl protons would experience a smaller, less pronounced downfield shift.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will reflect the presence of the NCl₂ group. The α-carbon is most affected, showing a marked downfield shift compared to its resonance in the parent L-valine molecule (typically around 63 ppm in D₂O). bmrb.io The β-carbon and the diastereotopic γ-carbons of the isopropyl group will also be shifted, but to a lesser extent.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct evidence of the N-Cl bond formation. The nitrogen chemical shift is highly sensitive to its chemical environment. The nitrogen atom in L-valine hydrochloride methyl ester shows a characteristic shift, and the replacement of hydrogen atoms with highly electronegative chlorine atoms would be expected to cause a very large downfield shift, confirming the dichlorination of the amino group. researchgate.net

Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Experimental Shift in L-Valine (ppm) bmrb.io | Predicted Shift in this compound (ppm) | Predicted Multiplicity |

|---|---|---|---|---|

| ¹H | α-H | ~3.6 | > 4.0 (significant downfield shift) | Doublet (d) |

| ¹H | β-H | ~2.3 | Slightly downfield | Multiplet (m) |

| ¹H | γ-CH₃ | ~1.0 | Slightly downfield | Doublet (d) |

| ¹³C | C=O | ~177 | Slightly downfield | - |

| ¹³C | α-C | ~63 | > 65 (significant downfield shift) | - |

| ¹³C | β-C | ~32 | Slightly downfield | - |

| ¹³C | γ-CH₃ | ~19-20 | Slightly downfield | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound and confirming the structural changes relative to L-valine.

The most significant changes in the vibrational spectra upon dichlorination of L-valine are the disappearance of N-H stretching and bending modes and the appearance of characteristic N-Cl vibrational modes.

Disappearance of N-H Bands: The IR spectrum of L-valine shows characteristic broad N-H stretching vibrations (as -NH₃⁺) in the 3100-2500 cm⁻¹ region and N-H bending (scissoring) vibrations around 1630-1550 cm⁻¹. These bands are absent in the spectrum of this compound.

Appearance of N-Cl Bands: The presence of the dichloroamino group gives rise to new bands corresponding to the nitrogen-chlorine stretching and bending vibrations. The N-Cl symmetric and asymmetric stretching frequencies typically appear in the region of 750-500 cm⁻¹. These bands can be observed in both IR and Raman spectra and serve as a diagnostic marker for N-chlorination.

Carboxyl and Alkyl Group Vibrations: The characteristic vibrations of the carboxyl group (C=O stretch around 1750-1700 cm⁻¹) and the isopropyl group (C-H stretching and bending modes) remain, although their positions may be slightly shifted due to the electronic influence of the NCl₂ group. researchgate.netresearchgate.net

Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | IR |

| C-H Stretch | Alkyl (Isopropyl) | 2970-2870 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1750-1700 | IR, Raman |

| C-H Bend | Alkyl (Isopropyl) | 1470-1365 | IR, Raman |

| N-Cl Asymmetric Stretch | Dichloroamino | ~750-650 | IR, Raman |

| N-Cl Symmetric Stretch | Dichloroamino | ~600-500 | IR, Raman |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for assessing its purity. The reactivity of the N-Cl bonds poses a challenge, requiring careful method development.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable technique for the analysis of this compound. A C18 column with a mobile phase consisting of an acetonitrile/water gradient is commonly used for separating amino acids and their derivatives. rsc.orgeuropa.eu UV detection is possible, although the chromophore is weak. To enhance sensitivity, derivatization with a UV-active or fluorescent tag could be employed, but the reaction conditions must be mild to avoid degradation of the N-Cl bonds. The stability of N,N-dichloroamino acids is pH-dependent, and therefore, the mobile phase pH must be carefully controlled, typically under acidic conditions, to ensure the stability of the compound during analysis.

Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its low volatility and thermal instability. The high temperatures of the GC injector port would likely cause decomposition. thermofisher.com Analysis by GC would necessitate a derivatization step to increase volatility, for instance, by esterifying the carboxylic acid group. nih.govsigmaaldrich.com However, many common derivatization reagents are not compatible with the reactive NCl₂ group. Therefore, GC is less commonly used for the analysis of such unstable compounds compared to HPLC.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: The molecular weight of this compound is 186.04 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any chlorine-containing fragments. The molecular ion region will show three peaks:

[M]⁺ at m/z corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺ at m/z corresponding to one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ at m/z corresponding to two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated species.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is a softer ionization technique and is more likely to yield an observable protonated molecule [M+H]⁺. massbank.eu The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Chlorine: Cleavage of one or both N-Cl bonds to give [M-Cl]⁺ and [M-2Cl]⁺ fragments.

Loss of Carboxyl Group: A common fragmentation pathway for amino acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). researchgate.netresearchgate.net

Side Chain Fragmentation: Cleavage of the isopropyl side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Formula |

|---|---|---|

| 185 | [M-H]⁻ (Negative Ion Mode) | C₅H₇Cl₂NO₂ |

| 151 | [M-Cl]⁺ | C₅H₈ClNO₂ |

| 141 | [M-COOH]⁺ | C₄H₈Cl₂N |

| 116 | [M-2Cl]⁺ | C₅H₈NO₂ |

| 72 | [C₄H₈N]⁺ (from parent L-Valine) | C₄H₈N |

Future Research Directions and Unexplored Avenues

Enzymatic and Biocatalytic Approaches to N-Chlorination

The chemical synthesis of N,N-dichloroamino acids often requires harsh reagents, prompting a search for milder, more selective biocatalytic methods. A promising avenue is the use of halogenating enzymes, which operate under environmentally benign conditions. nih.gov

Haloperoxidases: These enzymes catalyze the oxidation of halides, presenting a potential route for N-chlorination. frontiersin.org They are broadly classified based on their active site cofactor, which dictates their catalytic mechanism. nih.govrsc.org

Heme-Dependent Haloperoxidases: These enzymes, like chloroperoxidase (CPO), utilize a heme iron cofactor. manchester.ac.uk The catalytic cycle involves the reaction of the enzyme with hydrogen peroxide to form a reactive iron(IV)-oxo species (Compound I), which then oxidizes a chloride ion to generate an electrophilic chlorine equivalent, likely hypochlorous acid (HOCl). rsc.orgmanchester.ac.ukacs.org This reactive species then chlorinates the substrate. A significant challenge for industrial applications is the enzyme's instability in the presence of excess hydrogen peroxide, which can lead to heme destruction and inactivation. acs.orgnih.gov

Vanadium-Dependent Haloperoxidases (VHPOs): Found in marine algae and fungi, VHPOs use a vanadate (B1173111) cofactor. science.govacs.org The mechanism involves the formation of a peroxo-vanadate intermediate that oxidizes the halide. nih.govudel.edu VHPOs have recently been identified as a suitable biocatalyst platform for forming nitrogen-halogen bonds. researchgate.netchemrxiv.org

Flavin-Dependent Halogenases (FDHs): These enzymes utilize a reduced flavin cofactor (FADH₂) to activate molecular oxygen, which then oxidizes a halide ion to produce a hypohalous acid intermediate within a protected active site tunnel. nih.govmdpi.comtandfonline.com This mechanism allows for highly regioselective halogenation of substrates bound in the active site. nih.govtandfonline.com

Engineering these enzymes to accept L-valine as a substrate and control the degree of chlorination to selectively produce N,N-Dichloro-L-valine is a key future objective. Overcoming challenges such as enzyme stability and cofactor regeneration will be critical for developing viable industrial processes. mdpi.com

Table 1: Comparison of Halogenating Enzyme Classes

| Enzyme Class | Cofactor | Oxidant | Proposed Chlorinating Intermediate | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Heme-Dependent Haloperoxidase | Heme (Iron) | H₂O₂ | Hypochlorous acid (HOCl) | Broad substrate scope | Inactivation by excess H₂O₂ |

| Vanadium-Dependent Haloperoxidase | Vanadate | H₂O₂ | Hypohalous acid (HOX) | Generally higher stability than heme-dependent enzymes | Substrate specificity can be limited |

| Flavin-Dependent Halogenase | FADH₂ | O₂ | Enzyme-bound HOCl | High regioselectivity; avoids free HOCl | Requires a partner reductase for cofactor regeneration |

Advanced Reaction Engineering for Scalable Synthesis

Scaling up the synthesis of this compound presents challenges related to safety and process control, as N-chloro compounds can be unstable and the reactions are often highly exothermic. Advanced reaction engineering, particularly continuous flow chemistry, offers a robust solution to these issues. achema.dewikipedia.org

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. noelresearchgroup.comresearchgate.net This technology provides significant advantages over traditional batch processing for the synthesis of hazardous compounds:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling potentially explosive intermediates or energetic reactions. jctjournal.comacs.org

Precise Process Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio, which allows for rapid heat transfer. almacgroup.com

Improved Yield and Selectivity: The precise control of stoichiometry and reaction time can minimize the formation of byproducts, leading to higher purity and yield.

Scalability: Production can be scaled up by either running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. almacgroup.com

Automation and Integration: Flow systems can be fully automated and integrated with in-line purification and analytical technologies for real-time monitoring and quality control. noelresearchgroup.comresearchgate.net

A future continuous flow process for this compound could involve pumping a solution of L-valine to mix with a chlorinating agent in a temperature-controlled reactor, followed by in-line quenching and purification steps, such as liquid-liquid extraction or membrane separation. almacgroup.commdpi.comnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer with small internal reactor volumes |

| Heat Transfer | Limited, can lead to hotspots and side reactions | Excellent, allows for precise temperature control |

| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid mixing |

| Scalability | Complex, often requires re-optimization | Straightforward (running longer or numbering-up) |

| Process Control | Less precise control over reaction parameters | Precise control of residence time, temperature, and stoichiometry |

Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, accelerating the discovery of new compounds with desired characteristics. mit.eduaalto.fi For this compound, these methods can be used to design derivatives with tailored reactivity, stability, or biological activity.

Density Functional Theory (DFT): This quantum mechanical method is used to calculate the electronic structure of molecules. nih.gov DFT can predict optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com By systematically modifying the structure of this compound (e.g., by altering the alkyl side chain) and calculating these properties, researchers can screen for derivatives with enhanced or specific reactivity profiles. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that correlates variations in the chemical structure of compounds with changes in their activity or reactivity. nih.gov By developing a QSAR model for a series of N,N-dichloroamino acid analogs, it would be possible to predict the reactivity of new, unsynthesized derivatives based on calculated molecular descriptors (e.g., steric, electronic, and topological parameters).

These computational approaches enable a rational design cycle where new molecules are first designed and evaluated in silico to prioritize the most promising candidates for laboratory synthesis and testing.

Table 3: Computational Methods for Derivative Design

| Method | Predicted Properties | Application for this compound Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, molecular electrostatic potential, reaction pathways | Predicting stability, chemical reactivity, and spectral properties of novel analogs |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and a specific activity (e.g., reactivity, toxicity) | Predicting the reactivity of a large set of derivatives to guide synthetic efforts |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding affinities | Simulating the interaction of derivatives with biological targets or materials |

Studies on Interaction with Transition Metals

Amino acids are well-known for their ability to form stable complexes with transition metal ions, typically acting as bidentate ligands through the amino and carboxylate groups. mdpi.comresearchgate.net The introduction of two chlorine atoms onto the nitrogen atom in this compound is expected to drastically alter its coordination properties. The strong electron-withdrawing nature of the chlorine atoms would significantly reduce the Lewis basicity of the nitrogen, making it a much weaker donor for metal coordination.

Future research in this area could explore several intriguing possibilities:

Alternative Coordination Modes: Investigation is needed to determine if this compound can coordinate to metals. It might act as a monodentate ligand through one of the carboxylate oxygens, or potentially through one of the chlorine atoms, although the latter is less common.

Synthesis of Novel Complexes: Systematic studies could be undertaken to react this compound with various transition metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)) under different conditions to isolate and characterize any resulting coordination complexes. nih.gov

Catalytic Applications: Transition metal complexes with amino acid-derived ligands are often used as catalysts in asymmetric synthesis. mdpi.comgoogle.com If stable complexes of this compound can be formed, their catalytic activity could be explored in reactions such as oxidations or C-C bond-forming reactions, where the unique electronic properties of the ligand could impart novel reactivity or selectivity. scirp.org

Characterization: A combination of experimental techniques (FT-IR, UV-Vis, EPR spectroscopy, X-ray crystallography) and computational methods (DFT) would be essential to elucidate the structure, stoichiometry, and stability of these potential new metal complexes. researchgate.net

Understanding the coordination chemistry of this compound could open doors to new catalytic systems and materials with unique electronic and reactive properties.

Table 4: Potential Research in Transition Metal Interactions

| Research Area | Objective | Methods | Potential Outcome |

|---|---|---|---|

| Coordination Studies | Determine binding modes and stability of metal complexes | Spectroscopic titration (UV-Vis), NMR, Calorimetry | Fundamental understanding of ligand properties |

| Synthetic Chemistry | Isolate and characterize novel metal-ligand complexes | Single-crystal X-ray diffraction, Elemental Analysis, Mass Spectrometry | New class of coordination compounds |

| Catalysis | Evaluate the catalytic performance of new complexes | Test reactions (e.g., oxidation, cross-coupling), kinetic studies | Novel catalysts with unique selectivity or reactivity |

| Computational Modeling | Predict complex geometry, stability, and electronic structure | Density Functional Theory (DFT) | Rationalize experimental findings and guide synthesis |

Q & A

Basic Research Question

- Spectroscopic Methods :

- Chiral Purity : Use polarimetry or chiral HPLC to ensure retention of L-configuration .

- Quantitative Assays : Perchloric acid titration (as in L-valine protocols) to determine assay ≥99% .

How can researchers assess the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Design accelerated stability studies:

- Variables : Test pH (1–12) and temperatures (4°C to 60°C) over 1–30 days.

- Decomposition Analysis : Use LC-MS to detect breakdown products (e.g., dechlorinated derivatives or oxidation byproducts).

- Kinetic Modeling : Calculate degradation rates using Arrhenius equations. Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate degradation pathways .

What experimental strategies are effective for elucidating the mechanistic role of this compound in biological systems?

Advanced Research Question

- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic incorporation in vitro.

- Enzyme Inhibition Assays : Test interactions with valine-processing enzymes (e.g., aminotransferases) using fluorogenic substrates.

- Cellular Uptake Studies : Employ fluorescence microscopy with tagged analogs or radiolabeled compounds. Validate findings via triplicate trials and statistical validation (p < 0.05) .

How should researchers address contradictions in reported bioactivity data for this compound?

Advanced Research Question

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro assays vs. computational docking simulations).

- Variable Scrutiny : Compare experimental conditions (e.g., cell lines, solvent systems) across studies. For example, discrepancies in IC₅₀ values may arise from differences in serum content or incubation times .

- Meta-Analysis : Aggregate published datasets to identify trends or outliers, applying tools like RevMan for heterogeneity testing .

What methodological rigor is required to ensure reproducibility in preclinical studies involving this compound?

Advanced Research Question

- NIH Guidelines Compliance : Detail animal models (species, strain), dosing regimens, and endpoints. For cell studies, report passage numbers and media formulations .

- Blinding and Randomization : Assign treatment groups using software-generated sequences to minimize bias.

- Replication : Conduct independent experiments across ≥3 biological replicates. Share raw data via repositories like Zenodo .

How can researchers investigate the compound’s interaction with plasma proteins or membrane transporters?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to human serum albumin (HSA) or transporters (e.g., LAT1).

- Competitive Binding Assays : Use fluorescent probes (e.g., dansyl-L-valine) to quantify displacement by this compound.

- Molecular Dynamics (MD) Simulations : Model interactions with membrane bilayers or transporter proteins (e.g., PDB structures) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.